N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and an acetamide moiety at position 3. Its synthesis likely follows methods similar to related pyrazolotriazinone derivatives, involving condensation reactions and characterization via NMR, IR, and mass spectrometry .
Properties
CAS No. |
951500-44-0 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.443 |
IUPAC Name |
N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |
InChI Key |
SLCMMNKQENUJDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides an in-depth analysis of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly employed:
- Formation of the Triazinone Core : The initial step involves the cyclization of appropriate precursors under basic conditions to form the pyrazolo-triazine structure.
- Benzyl Group Introduction : This is achieved through alkylation with benzyl halides in the presence of a base.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and receptors, leading to various biochemical responses. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : Binding to active sites of enzymes, thus blocking their activity.
- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.
Biological Activities
This compound exhibits a range of biological activities that can be summarized as follows:
Anticancer Activity
In a study evaluating the anticancer properties of N-benzyl derivatives including this compound, it was found that this compound exhibited significant cytotoxicity against HepG2 liver carcinoma cells with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.
Antimicrobial Efficacy
Another study assessed the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound showed notable activity with minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 100 µg/mL for various strains such as E. coli and Staphylococcus aureus.
Scientific Research Applications
Chemistry
In the field of chemistry, N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies. The compound's reactivity can be exploited to create derivatives with enhanced properties.
Biology
The biological activities of this compound have been investigated extensively:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
-
Anticancer Properties : Studies have shown that it possesses cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The mechanism of action appears to involve inhibition of the PI3K/Akt pathway and induction of apoptosis in cancer cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 27.7 PI3K/Akt inhibition HCT-116 39.2 G1 phase arrest PC-3 >100 JNK pathway activation
Medicine
Due to its promising biological activities, this compound is being explored as a potential drug candidate. Its structure suggests a capability to interact with specific molecular targets such as enzymes and receptors, making it a candidate for drug development aimed at treating various diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials due to its stability and reactivity. It can be employed in the synthesis of advanced composites and polymers which may have applications in electronics and materials science.
Anticancer Research
A study conducted on the anticancer effects of this compound demonstrated its potential in inhibiting cancer cell proliferation through various pathways:
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased apoptosis was observed in treated cells compared to controls.
These findings suggest that the compound could be further developed into an effective anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-d][1,2,4]triazin-4-one core is a common feature among structurally related compounds, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:
*Calculated based on molecular formula (C24H23N5O2).
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethylphenyl group (target compound) provides moderate electron-donating effects compared to 4-fluorophenyl (electron-withdrawing, ) or 4-methoxyphenyl (strongly electron-donating, ). These differences influence binding interactions in biological targets .
- N-Substituent Diversity : The benzyl group (target) balances lipophilicity and aromatic interactions, while bulkier groups like 3-(4-benzylpiperidinyl)propyl () may enhance receptor affinity but reduce solubility.
Physicochemical Properties
- Lipophilicity : The 4-ethylphenyl and benzyl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., 2-furylmethyl in ). This enhances membrane permeability but may reduce aqueous solubility.
- Metabolic Stability : Electron-donating groups (e.g., 4-ethyl) may slow oxidative metabolism compared to electron-withdrawing substituents (e.g., 4-F), as seen in fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
